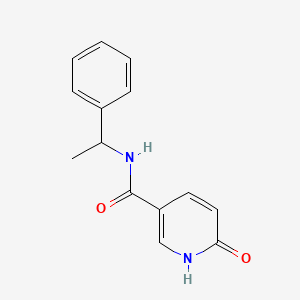
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN 4096BS has been shown to be effective in blocking the effects of CGRP in animal models, and it is being studied for its potential use in the treatment of migraine headaches.
作用机制
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS works by blocking the effects of CGRP, a neuropeptide that is involved in the regulation of pain and inflammation. CGRP is released from sensory nerves in response to various stimuli, including inflammation and injury. It binds to CGRP receptors on target cells, leading to the activation of intracellular signaling pathways that promote pain and inflammation. By blocking the CGRP receptor, 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS reduces the effects of CGRP and thereby reduces pain and inflammation.
Biochemical and Physiological Effects
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has been shown to be effective in reducing pain and inflammation in animal models. It has also been shown to reduce the release of pro-inflammatory cytokines and other mediators of inflammation. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS does not appear to have any significant effects on cardiovascular function, and it has a low potential for abuse or dependence.
实验室实验的优点和局限性
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has several advantages for use in lab experiments. It is highly selective for the CGRP receptor, and it has been extensively studied in animal models. It has a low potential for toxicity and side effects, and it is relatively easy to synthesize. However, there are also some limitations to its use. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has not been extensively studied in humans, and its long-term effects are not well understood. It may also have limited effectiveness in certain types of pain conditions.
未来方向
There are several potential future directions for research on 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS. One area of interest is the development of more selective CGRP receptor antagonists that may have greater efficacy and fewer side effects. Another area of interest is the study of the long-term effects of 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS in animal models and humans. Additionally, there is interest in exploring the potential use of 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS in combination with other drugs for the treatment of pain and inflammation.
合成方法
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS can be synthesized using a multistep process that involves the coupling of 4-biphenylboronic acid with 5-methoxy-2-nitrobenzoic acid, followed by reduction of the nitro group and coupling with acrylonitrile. The final product is purified using column chromatography.
科学研究应用
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has been extensively studied in animal models of migraine and other pain conditions. It has been shown to be effective in reducing pain and inflammation, and it has been proposed as a potential treatment for migraine headaches. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has also been studied in models of other conditions, such as neuropathic pain and osteoarthritis.
属性
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-phenylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-20-11-12-21-22(14-20)26-23(25-21)19(15-24)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMWOWHWHTRQD-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)



![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)

